molecular formula C5H9ClN2OS B3015346 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 1955493-44-3

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No.: B3015346
CAS No.: 1955493-44-3
M. Wt: 180.65
InChI Key: CPVZBZVWARIASI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is a chemical compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Scientific Research Applications

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride typically involves the reaction of 2-aminoethanethiol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems for the addition of reagents and the removal of by-products can further improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidinone ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar aminoethyl side chain.

    Tris(2-aminoethyl)amine: A compound with three aminoethyl groups attached to a central nitrogen atom.

    Triethylenetetramine: A polyamine with multiple aminoethyl groups.

Uniqueness

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties. Unlike tryptamine, which is primarily a neurotransmitter, this compound has a broader range of applications in chemistry and industry. Compared to tris(2-aminoethyl)amine and triethylenetetramine, it has a more defined and rigid structure, which can be advantageous in certain synthetic and biological contexts.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-1-2-7-3-4-9-5(7)8;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVZBZVWARIASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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